

AZD9898 Phase I Clinical Trial Discontinuation: A Technical Support Center

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Compound of Interest

Compound Name: AZD9898

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This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the Phase I clinical trials for **AZD9898**, an investigational oral inhibitor of leukotriene C4 (LTC4) synthase intended for the treatment of asthma.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **AZD9898** Phase I clinical trials?

The Phase I clinical trial for **AZD9898** was prematurely discontinued due to a lack of the required pharmacodynamic (PD) effect.^[1] Specifically, the drug did not achieve a sufficient reduction in urinary leukotriene E4 (uLTE4) levels, which was the key biomarker for assessing the drug's mechanism of action.^{[1][2]}

Q2: Was the discontinuation of the **AZD9898** trial related to safety concerns?

No, the discontinuation was not due to safety concerns.^[1] The study reported that single doses of **AZD9898** were well-tolerated.^[1]

Q3: What was the mechanism of action for **AZD9898**?

AZD9898 is an inhibitor of the enzyme leukotriene C4 (LTC4) synthase.^{[1][3]} By inhibiting this enzyme, **AZD9898** was expected to block the production of cysteinyl leukotrienes (LTC4, LTD4,

and LTE4), which are potent mediators of airway inflammation and bronchoconstriction in asthma.[1]

Q4: Which parts of the clinical trial were completed?

Only Part 1 of the planned three-part study was completed.[1][2] This part involved single ascending doses in healthy volunteers.[1][2] Parts 2 (single ascending doses in asthma patients) and 3 (multiple ascending doses in healthy volunteers) were not initiated due to the findings from Part 1.[1]

Q5: What was the highest dose of **AZD9898** administered in the trial?

The highest single dose of **AZD9898** administered to healthy volunteers was 45 mg.[1][4] This was determined to be the highest possible dose due to "exposure limitation margins".[1]

Troubleshooting Guide for Similar Research Programs

Issue: Insufficient target engagement or pharmacodynamic effect in early-phase clinical trials.

Possible Causes and Troubleshooting Steps:

- Inadequate Dose Selection:
 - Problem: The selected dose range may not have been sufficient to achieve the desired level of target inhibition.
 - Recommendation: Conduct thorough dose-ranging studies in preclinical models to better predict the human efficacious dose. Ensure that the preclinical models are well-validated and relevant to the human disease state.
- Suboptimal Pharmacokinetic Properties:
 - Problem: The drug may have poor absorption, high metabolism, or rapid clearance, leading to insufficient exposure at the target site.

- Recommendation: Optimize the drug's ADME (absorption, distribution, metabolism, and excretion) properties during lead optimization. In the **AZD9898** trial, pharmacokinetic data was collected and likely informed the decision-making process.
- Biomarker Selection and Assay Sensitivity:
 - Problem: The chosen biomarker may not accurately reflect target engagement, or the assay used to measure it may lack the required sensitivity and specificity.
 - Recommendation: Select a biomarker that is directly and robustly linked to the drug's mechanism of action. For **AZD9898**, uLTE4 was a well-established biomarker for the leukotriene pathway.^[1] Validate the bioanalytical method for the biomarker to ensure it is accurate, precise, and sensitive enough to detect meaningful changes.
- Modeling and Simulation:
 - Problem: Preclinical-to-clinical translation may be inaccurate.
 - Recommendation: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation to predict the human dose-response relationship based on preclinical data. In the case of **AZD9898**, modeling and simulation of the Part 1 data indicated that even twice-daily dosing would not achieve the required level of uLTE4 inhibition.^[1]

Data Summary

Quantitative Data on Pharmacodynamic Effect

Detailed quantitative data on the percentage of uLTE4 reduction at each dose level of **AZD9898** have not been made publicly available. However, qualitative descriptions from the study are summarized below.

Dose Level	Pharmacodynamic Effect on uLTE4 Levels	Duration of Effect
3 mg	Data not publicly available	Data not publicly available
9 mg	Data not publicly available	Data not publicly available
15 mg	Data not publicly available	Data not publicly available
45 mg	Maximum reduction observed at this dose, but the magnitude was lower than expected. [1]	Reduction observed for 14 hours post-dose, with maximum reduction at 6 hours. [1]

Safety and Tolerability Data

AZD9898 (n=25)	Placebo (n=9)	
Serious Adverse Events	0	0
Adverse Events	1 (4%)	0
Adverse Event Details	Headache and nosebleed in one participant at the 45 mg dose. [4]	-

Experimental Protocols

Study Design (Part 1)

The **AZD9898** Phase I trial (NCT03140072) was a randomized, single-blind, placebo-controlled, single ascending dose study conducted in healthy male and female volunteers aged 18 to 50 years.[\[2\]](#)[\[5\]](#)

Methodology for Pharmacodynamic Assessment

- Biomarker: Urinary leukotriene E4 (uLTE4) was used as a pharmacodynamic biomarker to assess the inhibition of LTC4 synthase.[\[1\]](#) uLTE4 is a stable metabolite of the cysteinyl leukotrienes.[\[1\]](#)

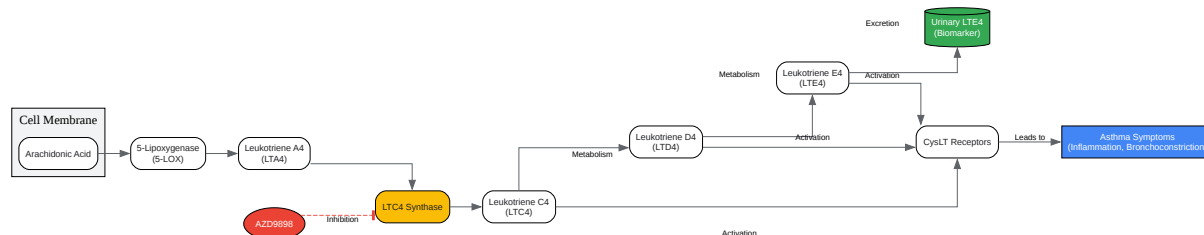
- **Sample Collection:** Urine samples were collected from participants at various time points post-dose.
- **Analysis:** The concentration of uLTE4 in the urine was measured and normalized to creatinine levels to account for variations in urine dilution.^[1] While the specific analytical method used in the trial is not detailed in the available documents, the standard method for quantifying uLTE4 in clinical studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology for Pharmacokinetic Assessment

- **Sample Collection:** Blood samples were collected at predetermined time points after the administration of **AZD9898** or placebo to determine the plasma concentration of the drug over time.
- **Analysis:** The pharmacokinetic parameters of **AZD9898**, such as absorption, distribution, metabolism, and excretion, were evaluated. The specific bioanalytical method for **AZD9898** and the pharmacokinetic models used have not been publicly disclosed.

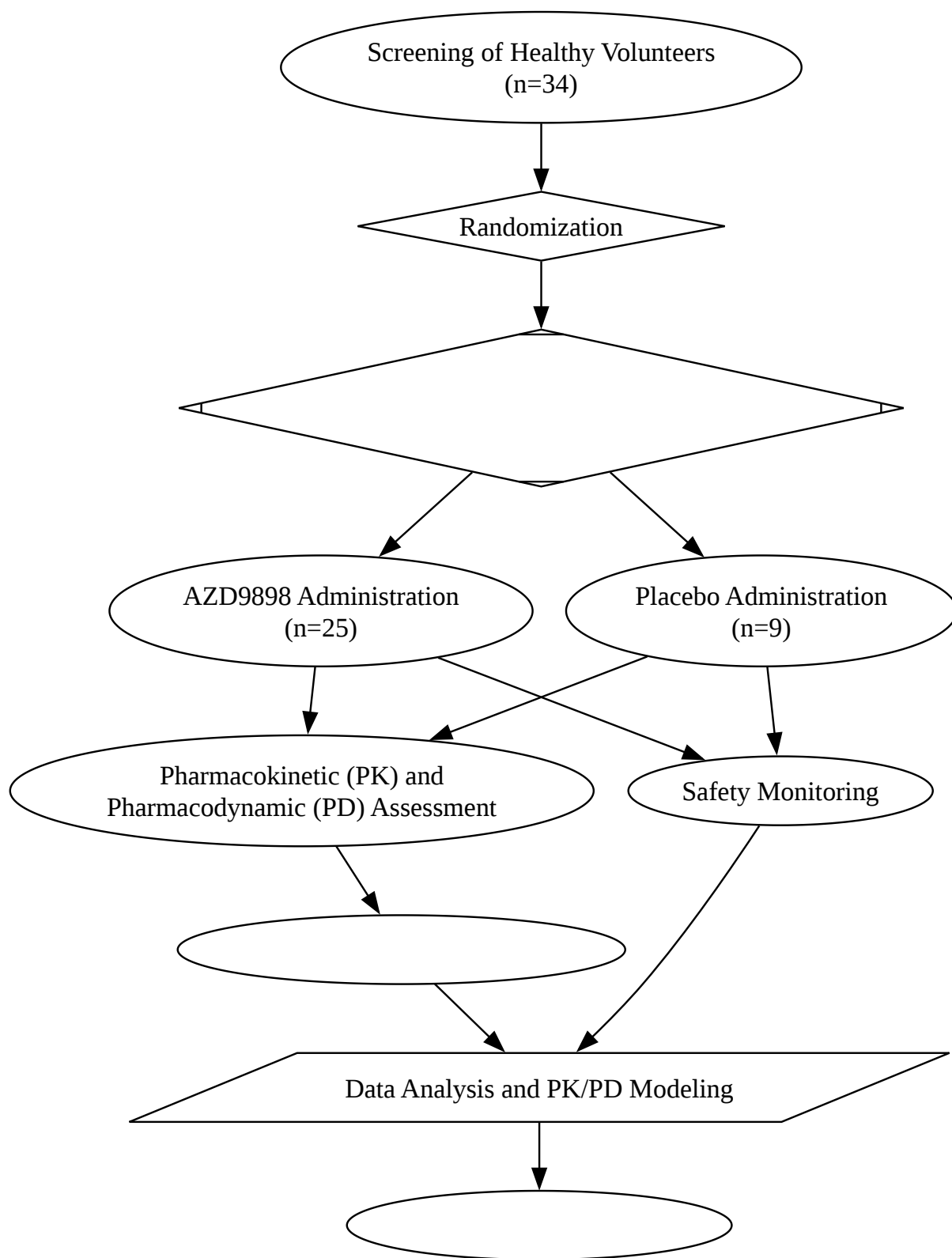
Visualizations

Signaling Pathway of **AZD9898**



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Caption: Mechanism of action of **AZD9898** in the leukotriene pathway.



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Caption: Logical flow leading to the discontinuation of the **AZD9898** trial.

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